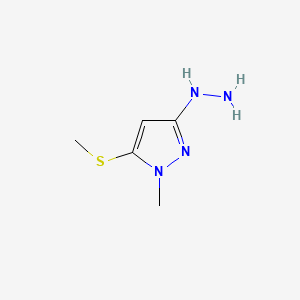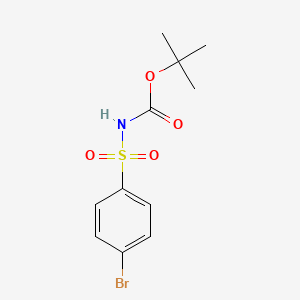
(S)-1-Cbz-4-isopropyl-3-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(S)-1-Cbz-4-isopropyl-3-methylpiperazine is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an isopropyl group, a benzyloxycarbonyl group, and a methylpiperazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Cbz-4-isopropyl-3-methylpiperazine typically involves multi-step organic reactions. One common method includes the alkylation of 2-methylpiperazine with isopropyl halides, followed by the introduction of the benzyloxycarbonyl group through a reaction with benzyl chloroformate. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
化学反応の分析
Types of Reactions: (S)-1-Cbz-4-isopropyl-3-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
(S)-1-Cbz-4-isopropyl-3-methylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-1-Cbz-4-isopropyl-3-methylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
1-Isopropyl-4-propylbenzene: Shares the isopropyl group but lacks the benzyloxycarbonyl and piperazine components.
1-Isopropyl-4-nitrobenzene: Contains an isopropyl group and a nitro group, differing significantly in structure and reactivity.
特性
分子式 |
C16H24N2O2 |
|---|---|
分子量 |
276.37 g/mol |
IUPAC名 |
benzyl 3-methyl-4-propan-2-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)18-10-9-17(11-14(18)3)16(19)20-12-15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3 |
InChIキー |
PMFKRDLLBFADKC-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCN1C(C)C)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Ethyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B8495381.png)

![6-Chloropyridazine-3-carboxylic acid [2-(4-fluorophenyl)ethyl]amide](/img/structure/B8495412.png)
